molecular formula C26H25N3O4 B2772761 2-[2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-YL]-5-[(4-methylphenyl)methoxy]phenol CAS No. 900262-17-1

2-[2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-YL]-5-[(4-methylphenyl)methoxy]phenol

Cat. No.: B2772761
CAS No.: 900262-17-1
M. Wt: 443.503
InChI Key: NSFFWRVOFUAWGO-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-YL]-5-[(4-methylphenyl)methoxy]phenol is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino and dimethoxyphenyl groups, and a phenol ring substituted with a methylbenzyl group. The intricate arrangement of these functional groups endows the compound with distinct chemical and biological properties.

Scientific Research Applications

2-[2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-YL]-5-[(4-methylphenyl)methoxy]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-YL]-5-[(4-methylphenyl)methoxy]phenol typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidine ring through a condensation reaction between appropriate precursors. Subsequent steps involve the introduction of the amino and dimethoxyphenyl groups via nucleophilic substitution reactions. The final step includes the attachment of the methylbenzyl group to the phenol ring through etherification reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms. Reaction conditions, including temperature, pressure, and solvent choice, are meticulously controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-YL]-5-[(4-methylphenyl)methoxy]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenol and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated derivatives and other substituted products.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-YL]-5-[(4-methylphenyl)methoxy]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. For instance, its interaction with certain kinases can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((4-methylphenyl)oxy)phenol
  • 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((4-ethylbenzyl)oxy)phenol

Uniqueness

Compared to similar compounds, 2-[2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-YL]-5-[(4-methylphenyl)methoxy]phenol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methylbenzyl group, in particular, enhances its lipophilicity and ability to interact with hydrophobic pockets in target proteins, potentially increasing its efficacy in biological applications.

Properties

IUPAC Name

2-[2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c1-16-4-6-17(7-5-16)15-33-19-9-10-20(22(30)13-19)25-21(14-28-26(27)29-25)18-8-11-23(31-2)24(12-18)32-3/h4-14,30H,15H2,1-3H3,(H2,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFFWRVOFUAWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC(=C(C=C4)OC)OC)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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